
3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane is a halogenated organic compound characterized by the presence of both bromine and fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1,2,2-pentafluorobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the addition of a catalyst like iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding alcohols or acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of 3,3,4-trihydroxy-1,1,1,2,2-pentafluorobutane.
Reduction: Formation of 3,3-dibromo-1,1,1,2,2-pentafluorobutane.
Oxidation: Formation of 3,3,4-tribromo-1,1,1,2,2-pentafluorobutanoic acid.
Scientific Research Applications
3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated and brominated compounds.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated moieties.
Mechanism of Action
The mechanism of action of 3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane involves its interaction with specific molecular targets, primarily through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4-Tribromo-1,1,1,2,2-tetrafluorobutane
- 3,3,4-Tribromo-1,1,1,2,2-hexafluorobutane
- 3,3,4-Tribromo-1,1,1,2,2-trifluorobutane
Uniqueness
3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. Its unique structure allows for selective substitution and reduction reactions, providing versatility in synthetic chemistry .
Properties
IUPAC Name |
3,3,4-tribromo-1,1,1,2,2-pentafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br3F5/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXZYZGEVFAMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br3F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


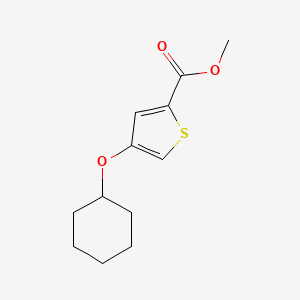

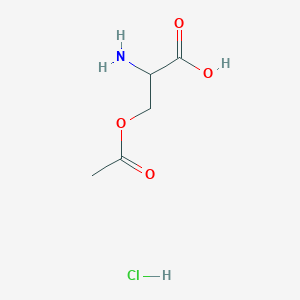

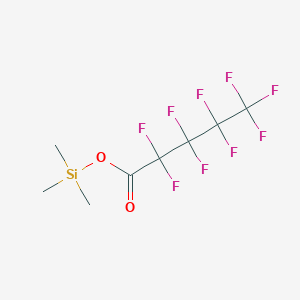
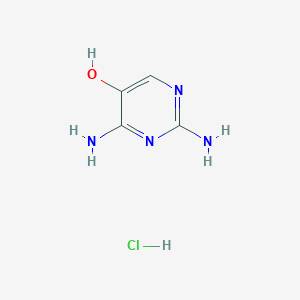
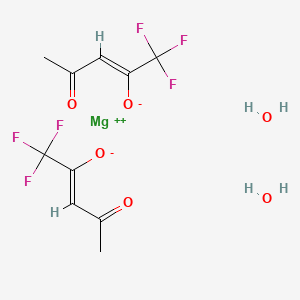

![(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)


![Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane](/img/structure/B12063282.png)
